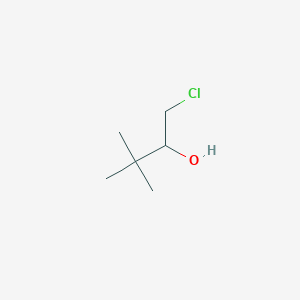
1-Chloro-3,3-dimethylbutan-2-ol
Übersicht
Beschreibung
1-Chloro-3,3-dimethylbutan-2-ol is a chemical compound with the molecular formula C6H13ClO . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The average mass is 136.620 Da and the monoisotopic mass is 136.065491 Da .Wissenschaftliche Forschungsanwendungen
Dynamics and Solid-State Polymorphism
- 1-Chloro-3,3-dimethylbutan-2-ol, similar to its isomers like 2,2-Dimethylbutan-1-ol and 3,3-dimethylbutan-1-ol, demonstrates interesting behavior in its solid-state polymorphism. These compounds, including this compound, exhibit a variety of solid-state forms, such as plastic crystalline phases and glass of the liquid or orientationally disordered crystalline phases. These characteristics are crucial for understanding their behavior in different physical states and have implications for their use in materials science (Carignani et al., 2018).
Vibrational and Conformational Analysis
- Vibrational and conformational analyses of compounds like 1-bromo-3,3-dimethylbutane and 1-chloro-3,3-dimethylbutane, which share structural similarities with this compound, have been conducted. These analyses provide insights into the different stable conformations these compounds can adopt and their vibrational properties. Such information is valuable for understanding the chemical and physical properties of these compounds, which is essential in various fields like synthetic chemistry and material sciences (Crowder, 1993).
Catalysis and Decomposition Studies
- Studies on related compounds, such as 2,3-Dimethylbutan-2-ol, have explored their behavior in processes like catalysis and thermal decomposition. These studies provide insights into the reactivity and stability of these compounds under different conditions, which can be extrapolated to understand the behavior of this compound in similar scenarios. This knowledge is critical for its application in synthetic chemistry, where understanding the reactivity and stability of compounds is crucial (Johnson & Stimson, 1968).
Safety and Hazards
The safety data sheet for a related compound, 3,3-Dimethyl-2-butanol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, allergic skin reactions, and respiratory irritation . It is recommended to handle this compound with appropriate safety measures.
Eigenschaften
IUPAC Name |
1-chloro-3,3-dimethylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO/c1-6(2,3)5(8)4-7/h5,8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZKFVKCTUWXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304130 | |
| Record name | 1-Chloro-3,3-dimethyl-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36402-31-0 | |
| Record name | 1-Chloro-3,3-dimethyl-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36402-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3,3-dimethyl-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Chloromethyl)bicyclo[2.2.1]heptane](/img/structure/B3382728.png)




![[(3-Phenylpropyl)carbamoyl]formic acid](/img/structure/B3382748.png)







